3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Description

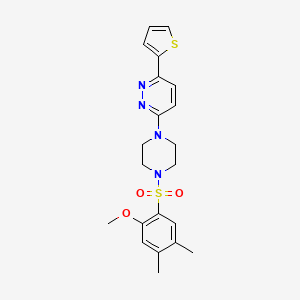

This compound is a pyridazine derivative featuring a piperazine moiety substituted with a 2-methoxy-4,5-dimethylphenyl sulfonyl group at the N-4 position and a thiophen-2-yl group at the C-6 position of the pyridazine ring (Fig. 1). The sulfonyl-piperazine and thiophenyl substituents are critical for modulating solubility, binding affinity, and pharmacokinetic properties .

Properties

IUPAC Name |

3-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S2/c1-15-13-18(28-3)20(14-16(15)2)30(26,27)25-10-8-24(9-11-25)21-7-6-17(22-23-21)19-5-4-12-29-19/h4-7,12-14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNJWALRWVFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine , identified by its CAS number 2034362-82-6, belongs to a class of piperazine derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 402.5 g/mol. The structure comprises a pyridazine core substituted with a piperazine moiety and a thiophene ring, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₃S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 2034362-82-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that piperazine derivatives can inhibit various enzymes, including acetylcholinesterase and dihydroorotate dehydrogenase (DHODH). This inhibition is crucial for developing treatments for neurological disorders and certain cancers .

- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of the thiophene and piperazine rings enhances their interaction with microbial membranes, leading to increased permeability and cell death .

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on DHODH Inhibition : A related piperazine derivative was shown to inhibit DHODH effectively, impacting viral replication in vitro. This suggests potential applications in antiviral therapies .

- Antimicrobial Testing : In vitro assays demonstrated that compounds with similar structural features exhibited potent antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. The mechanism involved disrupting the microbial cell wall integrity .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

- In vitro Studies : Laboratory tests indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

- Safety Profile : Preliminary toxicity studies reveal a favorable safety profile at therapeutic doses, although further studies are needed to fully characterize its pharmacokinetics and toxicology .

- Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance efficacy through synergistic effects, potentially reducing the required dosage and minimizing side effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds with similar structures to 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine exhibit significant antimicrobial properties. These compounds have been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways, making them potential candidates for developing new antibiotics .

1.2 Anticancer Potential

Studies have demonstrated that derivatives of this compound can exert antiproliferative effects on various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The presence of the piperazine and pyridazine structures enhances cytotoxicity against these cells, suggesting a promising avenue for cancer therapy .

Case Studies

A review of recent literature reveals several case studies highlighting the efficacy of this compound:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine core and sulfonyl-piperazine moiety participate in SNAr reactions due to electron-deficient aromatic systems. Key findings include:

-

Bromination at position 4 of the pyridazine ring occurs under Br₂/FeBr₃ conditions, enabling subsequent coupling reactions.

-

Substitution of the methoxy group on the phenylsulfonyl fragment with amines (e.g., morpholine, piperidine) proceeds via thermal activation (80–100°C) in DMF with K₂CO₃ as a base .

Cross-Coupling Reactions

The brominated pyridazine intermediate undergoes palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) introduces diverse substituents at position 4 .

-

Heck coupling with styrenes or acrylates forms alkenylated derivatives (Pd(OAc)₂, P(o-tol)₃, Et₃N) .

| Coupling Type | Substrate | Catalyst System | Product Class | Yield Range |

|---|---|---|---|---|

| Suzuki | Aryl-B(OH)₂ | Pd(PPh₃)₄/Na₂CO₃ | Biaryl-pyridazines | 70–92% |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Alkenyl-pyridazines | 65–78% |

Piperazine Functionalization

The piperazine ring undergoes alkylation and acylation:

-

N-Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) modifies the piperazine’s tertiary nitrogen .

-

Sulfonylation with arylsulfonyl chlorides introduces additional sulfonamide groups (pyridine, RT).

Thiophene Reactivity

The thiophen-2-yl group participates in electrophilic substitutions:

-

Nitration (HNO₃/H₂SO₄) occurs regioselectively at the 5-position of thiophene.

-

Sulfur oxidation with m-CPBA forms thiophene-S-oxide derivatives .

Cyclization Reactions

Under acidic or thermal conditions, the compound forms fused heterocycles:

-

Spirocyclization with α-ketoesters (InCl₃ catalysis, 50°C) yields pyrano[2,3-c]pyrazole hybrids .

-

Intramolecular SNAr forms tricyclic systems (e.g., pyridazino[4,5-c]quinolines) under microwave irradiation .

Mechanistic Insights

-

SNAr Reactions : Activation of the pyridazine ring by electron-withdrawing groups (sulfonyl, Br) facilitates nucleophilic attack at C-4 or C-6 positions .

-

Coupling Selectivity : Steric hindrance from the 2-methoxy-4,5-dimethylphenyl group directs cross-coupling to the less hindered pyridazine position .

Physicochemical Data Influencing Reactivity

Stability Under Reaction Conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine derivatives are widely explored for their pharmacological activities. Below is a detailed comparison of the target compound with analogous structures, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogues and Substituent Variations

Key structural differences among similar compounds include:

- Sulfonyl vs. sulfanyl groups : The target compound’s sulfonyl-piperazine group enhances electrophilicity and hydrogen-bonding capacity compared to sulfanyl-linked derivatives like 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine (CAS 893999-78-5) .

- Aryl/heteroaryl substitutions : The 2-methoxy-4,5-dimethylphenyl group in the target compound may improve metabolic stability relative to simpler aryl groups (e.g., 4-methylphenyl in derivatives) .

Key observations :

- Anticancer activity: Piperazine-linked pyridazinones (e.g., derivatives) exhibit cytotoxicity, suggesting the target compound’s piperazine-sulfonyl group may confer similar properties .

- Antinociceptive effects: Fluorophenyl-piperazine derivatives () demonstrate activity in pain models, implying that substituent polarity and size critically influence target engagement .

Pharmacokinetic and Toxicity Considerations

- Metabolic stability : Bulky substituents (e.g., 4,5-dimethylphenyl) may reduce CYP450-mediated oxidation, enhancing half-life relative to simpler aryl derivatives .

- Toxicity risks : Sulfonyl groups are associated with off-target binding (e.g., carbonic anhydrase inhibition), necessitating selectivity studies .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve reaction yield and purity?

Methodological Answer:

- Solvent Selection: Start with ethanol-based condensation (as used in analogous heterocyclic syntheses ), but test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Catalyst Screening: Evaluate bases like triethylamine or DBU to accelerate sulfonylation of the piperazine moiety. Monitor reaction progress via TLC or HPLC.

- Temperature Control: Perform kinetic studies at 50–80°C to identify optimal conditions for minimizing side products.

- Reference: Pyrazoline synthesis in ethanol with ketone intermediates provides a template for stepwise optimization .

Q. What analytical techniques are recommended for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to verify substitution patterns on the pyridazine and thiophene rings. Compare chemical shifts with computed spectra (DFT methods).

- HPLC-MS: Employ reverse-phase C18 columns with UV detection (254 nm) and ESI-MS to confirm molecular weight and purity (>95%) .

- Elemental Analysis: Validate elemental composition (C, H, N, S) to rule out hydrate or salt forms.

Q. What purification methods effectively isolate this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate sulfonylated byproducts.

- Recrystallization: Test solvent pairs (e.g., ethanol/water, acetonitrile) for crystal formation. Monitor purity via melting point analysis.

- Reference: Membrane separation technologies (e.g., nanofiltration) may aid in large-scale purification .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity with kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonylpiperazine moiety and ATP-binding pockets of Pim kinases. Compare with imidazo[1,2-b]pyridazine inhibitors .

- MD Simulations: Perform 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes. Analyze hydrogen bonds and hydrophobic contacts.

- Free Energy Calculations: Apply MM-PBSA to quantify binding energies and prioritize analogs for synthesis.

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Metabolite Identification: Use LC-QTOF-MS to screen plasma/tissue samples for oxidative or hydrolytic metabolites that may reduce activity.

- Protein Binding Assays: Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability limitations.

- Reference: The trifluoromethyl group in analogous compounds enhances metabolic stability, suggesting structural modifications to improve PK .

Q. How does the sulfonylpiperazine group influence physicochemical properties?

Methodological Answer:

- Lipophilicity: Measure logP values (shake-flask method) to quantify contributions of the sulfonyl group to membrane permeability.

- Solubility Testing: Perform pH-solubility profiling (pH 1–7.4) to identify salt forms (e.g., hydrochloride) for improved aqueous solubility.

- Reference: Piperazine derivatives in crystal structures highlight conformational flexibility impacting solubility .

Q. How can researchers address discrepancies in biological activity across assay platforms?

Methodological Answer:

- Assay Validation: Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives from compound aggregation.

- Impurity Profiling: Use reference standards (e.g., CRDC subclass RDF2050107) to quantify and remove particulate contaminants affecting readouts .

- Dose-Response Refinement: Perform 10-point IC curves with Hill slope analysis to confirm potency trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.